![molecular formula C28H14O8 B14638297 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(2-benzofuran-1,3-dione) CAS No. 53303-54-1](/img/structure/B14638297.png)
4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(2-benzofuran-1,3-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(2-benzofuran-1,3-dione) is a complex organic compound known for its unique structural properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(2-benzofuran-1,3-dione) typically involves the reaction of biphenyl derivatives with benzofuran-1,3-dione under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(2-benzofuran-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a wide range of substituted biphenyl and benzofuran compounds.
科学的研究の応用
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(2-benzofuran-1,3-dione) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(2-benzofuran-1,3-dione) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Known for its use in polymer synthesis.
4,4’-Diaminodiphenylmethane: Utilized in the production of polyurethanes and epoxy resins.
4,4’-Oxydianiline: Employed in the manufacture of high-performance polymers.
Uniqueness
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(2-benzofuran-1,3-dione) stands out due to its unique combination of biphenyl and benzofuran structures, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in multiple fields.
特性
CAS番号 |
53303-54-1 |
|---|---|
分子式 |
C28H14O8 |
分子量 |
478.4 g/mol |
IUPAC名 |
4-[4-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenyl]phenoxy]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C28H14O8/c29-25-19-3-1-5-21(23(19)27(31)35-25)33-17-11-7-15(8-12-17)16-9-13-18(14-10-16)34-22-6-2-4-20-24(22)28(32)36-26(20)30/h1-14H |
InChIキー |
AWJLFSZWJKKLLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OC3=CC=C(C=C3)C4=CC=C(C=C4)OC5=CC=CC6=C5C(=O)OC6=O)C(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


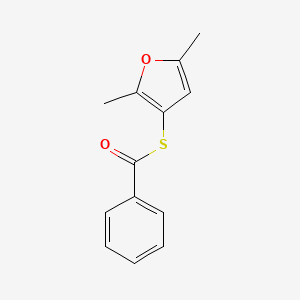
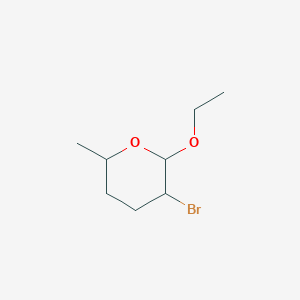
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)
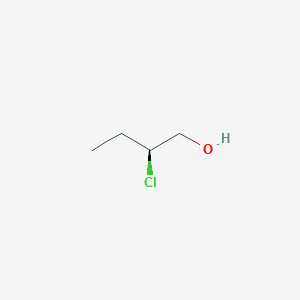
![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)
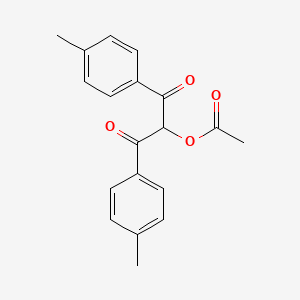
![3,3-Diphenyl-1-azabicyclo[3.1.0]hexane](/img/structure/B14638244.png)
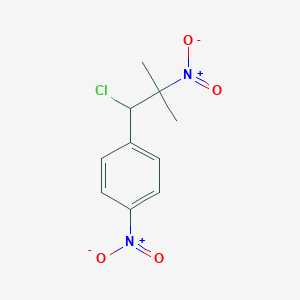
![3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-](/img/structure/B14638263.png)
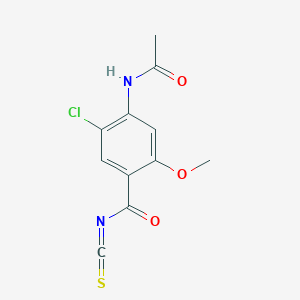
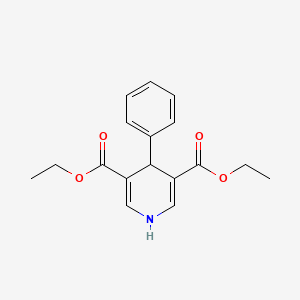
![2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14638280.png)

